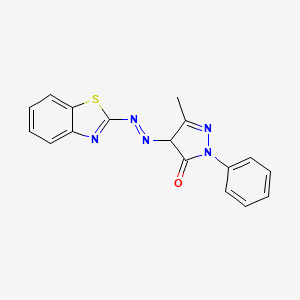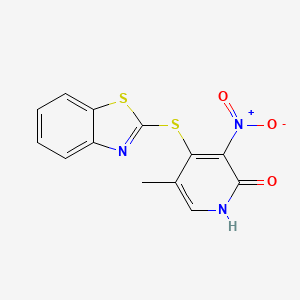
2(1H)-Pyridinone, 4-(2-benzothiazolylthio)-5-methyl-3-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Pyridinone, 4-(2-benzothiazolylthio)-5-methyl-3-nitro- is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyridinone ring substituted with a benzothiazolylthio group, a methyl group, and a nitro group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 4-(2-benzothiazolylthio)-5-methyl-3-nitro- typically involves multi-step organic reactions. One common method includes the initial formation of the benzothiazolylthio intermediate, which is then coupled with a pyridinone derivative under specific reaction conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product. For instance, the use of DIC and (1-hydroxybenzotriazole) HOBt as the activation system has been reported .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent-free reactions and microwave irradiation, is also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinone, 4-(2-benzothiazolylthio)-5-methyl-3-nitro- undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The benzothiazolylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol and pyridine are often used to dissolve the reactants and facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can introduce various functional groups in place of the benzothiazolylthio group .
Scientific Research Applications
2(1H)-Pyridinone, 4-(2-benzothiazolylthio)-5-methyl-3-nitro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of significant interest.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinone, 4-(2-benzothiazolylthio)-5-methyl-3-nitro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-Benzothiazolylthioacetic acid: Similar in structure but with an acetic acid moiety instead of the pyridinone ring.
2-Mercaptobenzothiazole: Lacks the pyridinone and nitro groups but shares the benzothiazolylthio moiety.
Uniqueness
2(1H)-Pyridinone, 4-(2-benzothiazolylthio)-5-methyl-3-nitro- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group, in particular, enhances its potential as a pharmacologically active compound .
Properties
CAS No. |
172469-87-3 |
|---|---|
Molecular Formula |
C13H9N3O3S2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-ylsulfanyl)-5-methyl-3-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C13H9N3O3S2/c1-7-6-14-12(17)10(16(18)19)11(7)21-13-15-8-4-2-3-5-9(8)20-13/h2-6H,1H3,(H,14,17) |
InChI Key |
VZBMNOFXVNZPQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=O)C(=C1SC2=NC3=CC=CC=C3S2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


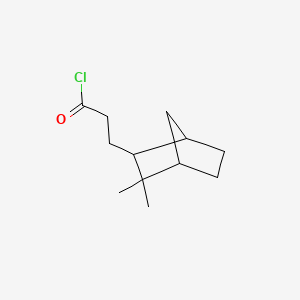
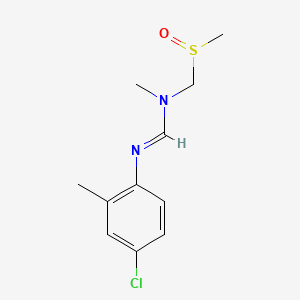


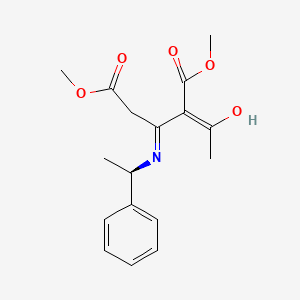






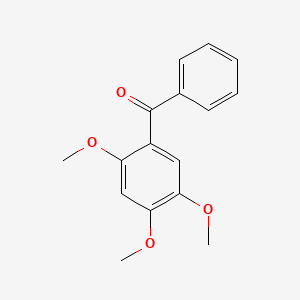
![Dichloro[1-[(chloromethyl)phenyl]ethyl]methylsilane](/img/structure/B12672308.png)
